REACTION_SMILES
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[Cl:19][C:20]([Cl:21])([O:22][C:23](=[O:24])[O:25][C:26]([Cl:27])([Cl:28])[Cl:29])[Cl:30].[Cl:31][CH2:32][Cl:33].[ClH:6].[NH2:7][CH:8]([C:9](=[O:10])[O:11][CH3:12])[CH:13]1[CH2:14][CH2:15][CH2:16][CH2:17][CH2:18]1.[Na+:5].[O-:1][C:2]([OH:3])=[O:4]>>[O:1]=[C:2]=[N:7][CH:8]([C:9](=[O:10])[O:11][CH3:12])[CH:13]1[CH2:14][CH2:15][CH2:16][CH2:17][CH2:18]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(OC(Cl)(Cl)Cl)OC(Cl)(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)C(N)C1CCCCC1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])O
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Name
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COC(=O)C(N=C=O)C1CCCCC1
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Type
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product
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Smiles
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COC(=O)C(N=C=O)C1CCCCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |